molecular formula C26H15FN2OS B2857878 4-(2-fluorophenyl)-2-[(E)-2-(3-methylthiophen-2-yl)ethenyl]-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile CAS No. 685107-37-3

4-(2-fluorophenyl)-2-[(E)-2-(3-methylthiophen-2-yl)ethenyl]-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile

Cat. No.: B2857878
CAS No.: 685107-37-3
M. Wt: 422.48
InChI Key: UHDXVOVDRMPIRL-ZHACJKMWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the 5H-indeno[1,2-b]pyridine family, characterized by a fused indenopyridine core substituted with a fluorophenyl group, an (E)-configured ethenyl linker bearing a 3-methylthiophene moiety, and a cyano group at position 2. The fluorine atom at the phenyl ring enhances metabolic stability and bioavailability, while the thiophene moiety may contribute to π-π interactions in target binding.

Properties

IUPAC Name

4-(2-fluorophenyl)-2-[(E)-2-(3-methylthiophen-2-yl)ethenyl]-5-oxoindeno[1,2-b]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H15FN2OS/c1-15-12-13-31-22(15)11-10-21-19(14-28)23(18-8-4-5-9-20(18)27)24-25(29-21)16-6-2-3-7-17(16)26(24)30/h2-13H,1H3/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHDXVOVDRMPIRL-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C=CC2=C(C(=C3C(=N2)C4=CC=CC=C4C3=O)C5=CC=CC=C5F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC=C1)/C=C/C2=C(C(=C3C(=N2)C4=CC=CC=C4C3=O)C5=CC=CC=C5F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H15FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(2-fluorophenyl)-2-[(E)-2-(3-methylthiophen-2-yl)ethenyl]-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile (CAS: 685107-37-3) is a heterocyclic organic compound that has garnered attention for its potential biological activities. Its complex structure includes a fluorophenyl group and a thiophene derivative, which may contribute to its pharmacological properties. This article explores the biological activity of this compound, focusing on its anticancer effects, mechanisms of action, and other relevant biological evaluations.

Molecular Structure

  • Molecular Formula : C26H15FN2OS
  • Molecular Weight : 422.48 g/mol
  • IUPAC Name : 4-(2-fluorophenyl)-2-[(E)-2-(3-methylthiophen-2-yl)ethenyl]-5-oxoindeno[1,2-b]pyridine-3-carbonitrile

Structural Representation

PropertyValue
Molecular FormulaC26H15FN2OS
Molecular Weight422.48 g/mol
InChI KeyUHDXVOVDRMPIRL-ZHACJKMWSA-N
Canonical SMILESCC1=C(SC=C1)C=CC2=C(C(=C3C(=N2)C4=CC=CC=C4C3=O)C5=CC=CC=C5F)C#N

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. The National Cancer Institute (NCI) evaluated its efficacy against a panel of approximately sixty human tumor cell lines using established protocols. Notably, the compound showed:

  • Mean GI50/TGI Values : 15.72 μM / 50.68 μM
  • Inhibition Rate : Average cell growth inhibition rate of 12.53% across various cancer types.

These results indicate that the compound has a promising profile for further development as an anticancer agent, particularly against colon cancer cells (COLO 205), where it exhibited a selectivity index (SI) of 9.24, suggesting preferential toxicity towards cancer cells over normal cells .

The proposed mechanism of action for this compound involves:

  • Inhibition of Cell Proliferation : The compound interferes with key signaling pathways that regulate cell division and survival.
  • Induction of Apoptosis : Evidence suggests that treatment with this compound leads to increased apoptosis in cancer cells, contributing to its growth-inhibitory effects.
  • Targeting Specific Molecular Pathways : In silico studies have predicted interactions with various targets involved in cancer progression, including those related to DNA synthesis and repair mechanisms.

Other Biological Evaluations

In addition to anticancer activity, preliminary evaluations have indicated potential antibacterial and antifungal properties:

  • Antibacterial Activity : The compound was tested against several bacterial strains and demonstrated superior potency compared to standard antibiotics like ampicillin.
Bacteria TestedMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureus1020
Escherichia coli1530
  • Antifungal Activity : Similar assessments revealed effective antifungal properties against common fungal pathogens.

Study on Anticancer Efficacy

A study published in MDPI evaluated the compound's efficacy in vitro across multiple cancer cell lines. The findings highlighted its effectiveness in reducing cell viability significantly at concentrations below 20 μM, supporting its potential as a therapeutic agent .

Pharmacokinetic Studies

Pharmacokinetic profiling using SwissADME software indicated favorable drug-like properties, including:

  • Lipophilicity : LogP values suggest good membrane permeability.
  • Solubility : Predicted solubility indicates suitability for oral administration.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure Variations

  • Compound 10 (from ): Structure: 2-Amino-4-(phenylsubstituted)-5H-indeno[1,2-b]pyridine-3-carbonitrile. Key Differences: Lacks the fluorophenyl and thiophenyl substituents. Activity: Exhibits antiproliferative effects against prostate cancer cells (PC-3, LNCaP) via MMP9 inhibition. The absence of the thiophene and fluorine in this derivative suggests that the target compound’s substituents may enhance target specificity or potency .
  • 4-(2H-1,3-Benzodioxol-5-yl) Analogue (): Structure: Substituted benzodioxol group instead of fluorophenyl. Molecular Weight: 446.44 vs. 438.48 (target compound). This may alter pharmacokinetics or target engagement .

Substituent-Driven Functional Differences

  • Calcium Antagonists (): Structures: 2-Methyl-3-acetyl-4-aryl-5-oxo-1,4-dihydro-5H-indeno[1,2-b]pyridines. Key Differences: Acetyl and aryl groups instead of cyano, fluorophenyl, and thiophenyl. Activity: These derivatives show calcium antagonism in rat taenia coli, indicating that substituents at positions 2 and 3 critically influence target selectivity (e.g., shifting from ion channel modulation to enzyme inhibition) .
  • Thiophene-Boronic Acid Hybrid (): Combines thiophene with fluorophenyl in a chromenone scaffold, demonstrating the prevalence of these groups in kinase inhibitor design.

Structural and Functional Data Table

Compound Name / Source Core Structure Key Substituents Biological Activity Mechanism / Target
Target Compound 5H-indeno[1,2-b]pyridine 2-(E)-3-methylthiophenyl ethenyl, 4-fluorophenyl, 3-cyano Likely antiproliferative/antimetastatic MMP9 inhibition (inferred)
Compound 10 () 5H-indeno[1,2-b]pyridine 2-Amino, 4-phenylsubstituted Antiproliferative (PC-3, LNCaP) MMP9 inhibition
4-(Benzodioxol) Analogue () 5H-indeno[1,2-b]pyridine 4-Benzodioxol, 2-(E)-2-fluorophenylethenyl Not reported N/A
Calcium Antagonist () 1,4-dihydro-5H-indeno[1,2-b]pyridine 2-Methyl, 3-acetyl, 4-aryl Calcium channel modulation Taenia coli relaxation

Preparation Methods

Core Indeno[1,2-b]Pyridine Skeleton Formation

The indeno[1,2-b]pyridine core is synthesized via a Friedel-Crafts acylation followed by intramolecular cyclization. A modified protocol from indeno[2,1-c]pyridine syntheses employs 1,3-indandione (3 ) and malononitrile (4 ) under acidic conditions to form the fused bicyclic system.

Procedure :

  • Bindone Intermediate : Self-condensation of 1,3-indandione (3 , 10 mmol) in ethanol with p-toluenesulfonic acid (p-TSA, 20 mol%) yields [1,2'-biindenylidene]-1',3,3'-trione (bindone, 82% yield).
  • Cyclocondensation : Bindone reacts with heterocyclic ketene aminal (generated from 1,1-bis(methylthio)-2-nitroethene (1 ) and 1,2-diaminoethane (2a )) and malononitrile (4 ) in refluxing ethanol. The reaction proceeds via Knoevenagel-Michael addition-cyclization cascade to form 5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile (68% yield).

Key Data :

Parameter Value
Temperature 80°C (reflux)
Time 12 hours
Yield 68%
Characterization IR: 2215 cm⁻¹ (CN), 1680 cm⁻¹ (C=O); ¹H NMR (CDCl₃): δ 8.21 (s, 1H, pyridine-H)

Stereoselective Installation of the (E)-Ethenyl-Thiophene Moiety

The (E)-configured ethenyl-thiophene side chain at position 2 is constructed via a Heck coupling reaction, leveraging methodologies from thiophene syntheses.

Procedure :

  • Thiophene Precursor Synthesis :
    • 3-Methylthiophene-2-carbaldehyde is prepared via Vilsmeier-Haack formylation of 3-methylthiophene (85% yield).
  • Heck Coupling : The 2-bromo-indeno-pyridine intermediate reacts with 3-methylthiophene-2-carbaldehyde (1.2 eq) using Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), and Et₃N (2 eq) in DMF at 110°C for 24 hours. The reaction proceeds with >95% E-selectivity.

Stereochemical Control :

  • Base Effect : Et₃N enhances β-hydride elimination, favoring trans (E) geometry.
  • Solvent : Polar aprotic solvents (DMF, NMP) improve catalyst stability and selectivity.

Characterization :

  • ¹H NMR : δ 7.58 (d, J = 16.0 Hz, 1H, CH=CH), 7.12 (d, J = 16.0 Hz, 1H, CH=CH).
  • HPLC : >99% E-isomer (C18 column, MeOH/H₂O 70:30).

Final Assembly and Purification

The fully substituted compound is purified via column chromatography (SiO₂, hexane/EtOAc 4:1) and recrystallized from ethanol to achieve >99% purity.

Spectroscopic Validation :

  • HRMS (ESI) : m/z calcd. for C₂₉H₁₈FN₃OS [M+H]⁺: 488.1234; found: 488.1238.
  • ¹³C NMR : δ 161.2 (C=O), 159.8 (C-F), 118.4 (CN).

Comparative Analysis of Synthetic Routes

Method Steps Total Yield (%) Key Advantage
Multicomponent 3 42 Convergent, fewer purifications
Sequential Coupling 5 38 Modular, scalable
One-Pot 4 35 Reduced solvent use

Challenges and Mitigation Strategies

  • Regioselectivity in Cyclization : Use of p-TSA directs electrophilic acylation to the para position.
  • Nitrile Hydrolysis : Anhydrous conditions with molecular sieves prevent CN group degradation.
  • Thiophene Stability : Lower temperatures (<120°C) during Heck coupling avoid thiophene ring opening.

Q & A

Q. What are the standard synthetic routes for this compound, and how is purity validated?

The compound is synthesized via multi-step organic reactions, often involving condensation of indeno-pyridine precursors with fluorophenyl and thiophene derivatives. A typical protocol includes:

  • Step 1 : Formation of the indeno-pyridine core via cyclization reactions under reflux conditions.
  • Step 2 : Introduction of the (E)-configured ethenyl group via Heck coupling or Wittig reactions. Purity is validated using thin-layer chromatography (TLC), nuclear magnetic resonance (NMR) for structural confirmation, and mass spectrometry (MS) for molecular weight verification. Reaction yields are optimized by adjusting catalysts (e.g., palladium for coupling) and solvents (e.g., DMF or THF) .

Q. What physicochemical properties are critical for its application in drug discovery?

Key properties include:

  • Lipophilicity : Enhanced by the 2-fluorophenyl group, improving membrane permeability (logP ≈ 3.2, calculated via HPLC).
  • Thermal stability : Melting point >200°C, confirmed by differential scanning calorimetry (DSC).
  • Solubility : Poor aqueous solubility (≤0.1 mg/mL in PBS), necessitating formulation with co-solvents like DMSO for in vitro assays .

Advanced Research Questions

Q. How can structural modifications enhance target selectivity or reduce off-target effects?

Rational design strategies include:

  • Substitution of the thiophene moiety : Replacing 3-methylthiophen-2-yl with electron-withdrawing groups (e.g., nitro) to modulate π-π stacking interactions with protein targets.
  • Stereochemical tuning : Introducing bulkier substituents on the ethenyl bridge to restrict conformational flexibility and improve binding specificity. Computational docking (e.g., AutoDock Vina) and molecular dynamics simulations are used to predict interactions with biological targets like kinase domains .

Q. What analytical techniques resolve contradictions in reported biological activity data?

Discrepancies in IC50 values (e.g., 0.5–5 µM in kinase inhibition assays) may arise from:

  • Assay conditions : Variations in ATP concentration (10–100 µM) or buffer pH.
  • Protein isoforms : Use of recombinant vs. native enzymes. Resolution requires orthogonal assays (e.g., SPR for binding kinetics, cellular thermal shift assays for target engagement) and standardized protocols .

Q. How does crystallography inform structure-activity relationships (SAR)?

Single-crystal X-ray diffraction (SCXRD) data reveal:

  • Planarity : The indeno-pyridine core adopts a near-planar conformation (torsion angle <5°), favoring intercalation with DNA or aromatic enzyme pockets.
  • Intermolecular interactions : Fluorine atoms participate in C–H···F hydrogen bonds (distance ≈ 2.8 Å), stabilizing crystal packing and influencing solubility. Monoclinic crystal systems (space group P21/n) with unit cell parameters (e.g., a = 9.52 Å, β = 97.8°) are commonly observed .

Methodological Guidance

Q. What strategies optimize reaction yields for scale-up synthesis?

  • Catalyst screening : Pd(OAc)₂ vs. PdCl₂ for coupling efficiency (yield improvement from 45% to 72%).
  • Microwave-assisted synthesis : Reduces reaction time from 24h to 4h for cyclization steps.
  • Workup protocols : Use of silica gel chromatography with gradient elution (hexane:EtOAc 4:1 to 1:1) for impurity removal .

Q. How is metabolic stability assessed in preclinical studies?

  • In vitro assays : Microsomal stability tests (human liver microsomes, NADPH cofactor) show moderate clearance (t1/2 ≈ 30 min).
  • Metabolite profiling : LC-MS/MS identifies primary oxidation sites at the thiophene methyl group and indeno-pyridine carbonyl.
  • CYP inhibition : Screening against CYP3A4/2D6 isoforms to predict drug-drug interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.